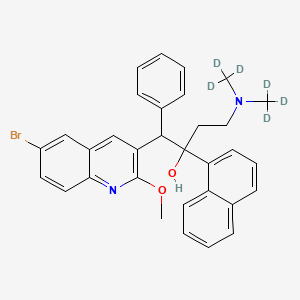![molecular formula C59H87N19O16 B12381827 H-Glu(1)-(2).cyclo[Arg-Gly-Asp-D-Phe-Lys(1)].cyclo[Arg-Gly-Asp-D-Phe-Lys(2)]](/img/structure/B12381827.png)
H-Glu(1)-(2).cyclo[Arg-Gly-Asp-D-Phe-Lys(1)].cyclo[Arg-Gly-Asp-D-Phe-Lys(2)]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “H-Glu(1)-(2).cyclo[Arg-Gly-Asp-D-Phe-Lys(1)].cyclo[Arg-Gly-Asp-D-Phe-Lys(2)]” is a synthetic peptide with potential applications in various scientific fields. Peptides like this one are often studied for their biological activities and potential therapeutic uses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process includes:
Coupling Reactions: Sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Cyclization: Formation of cyclic structures through specific reaction conditions, often involving the use of coupling agents like HBTU or DIC.
Cleavage and Purification: Removal of the peptide from the resin and purification using techniques like HPLC.
Industrial Production Methods
Industrial production of such peptides may involve large-scale SPPS, followed by rigorous purification and quality control processes to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds within peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Coupling Agents: HBTU, DIC, EDC.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide, such as oxidized or reduced forms, or peptides with substituted amino acids.
科学的研究の応用
Chemistry
Peptide Synthesis: Used as a model compound for developing new synthetic methods.
Catalysis: Studied for its potential catalytic properties in various chemical reactions.
Biology
Cell Signaling: Investigated for its role in cell signaling pathways.
Protein-Protein Interactions: Used to study interactions between proteins and peptides.
Medicine
Drug Development: Explored as a potential therapeutic agent for various diseases.
Diagnostics: Utilized in diagnostic assays for detecting specific biomolecules.
Industry
Biotechnology: Applied in the development of biotechnological products.
Pharmaceuticals: Used in the formulation of peptide-based drugs.
作用機序
The mechanism by which this compound exerts its effects likely involves binding to specific molecular targets, such as receptors or enzymes. The pathways involved may include:
Signal Transduction: Activation or inhibition of signaling pathways.
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
類似化合物との比較
Similar Compounds
Cyclo[Arg-Gly-Asp-D-Phe-Lys]: A similar cyclic peptide with known biological activities.
H-Glu(1)-cyclo[Arg-Gly-Asp-D-Phe-Lys]: Another variant with a different sequence.
Uniqueness
The uniqueness of “H-Glu(1)-(2).cyclo[Arg-Gly-Asp-D-Phe-Lys(1)].cyclo[Arg-Gly-Asp-D-Phe-Lys(2)]” lies in its specific sequence and structure, which may confer unique biological activities and potential therapeutic applications.
特性
分子式 |
C59H87N19O16 |
|---|---|
分子量 |
1318.4 g/mol |
IUPAC名 |
2-[(2S,5R,8S,11S)-8-[4-[[(4S)-4-amino-5-[4-[(2S,5S,11S,14R)-14-benzyl-11-(carboxymethyl)-5-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]butylamino]-5-oxopentanoyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
InChI |
InChI=1S/C59H87N19O16/c60-35(49(86)66-24-10-8-18-39-53(90)74-37(20-12-26-68-59(63)64)51(88)70-32-46(81)72-43(30-48(84)85)57(94)78-41(55(92)76-39)28-34-15-5-2-6-16-34)21-22-44(79)65-23-9-7-17-38-52(89)73-36(19-11-25-67-58(61)62)50(87)69-31-45(80)71-42(29-47(82)83)56(93)77-40(54(91)75-38)27-33-13-3-1-4-14-33/h1-6,13-16,35-43H,7-12,17-32,60H2,(H,65,79)(H,66,86)(H,69,87)(H,70,88)(H,71,80)(H,72,81)(H,73,89)(H,74,90)(H,75,91)(H,76,92)(H,77,93)(H,78,94)(H,82,83)(H,84,85)(H4,61,62,67)(H4,63,64,68)/t35-,36-,37-,38-,39-,40+,41+,42-,43-/m0/s1 |
InChIキー |
HBRYUNRKUGWZGH-LMKMLFLWSA-N |
異性体SMILES |
C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCNC(=O)CC[C@@H](C(=O)NCCCC[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N2)CC3=CC=CC=C3)CC(=O)O)CCCN=C(N)N)N)CC4=CC=CC=C4)CC(=O)O |
正規SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCNC(=O)CCC(C(=O)NCCCCC2C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CC(=O)O)CCCN=C(N)N)N)CC4=CC=CC=C4)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride](/img/structure/B12381760.png)
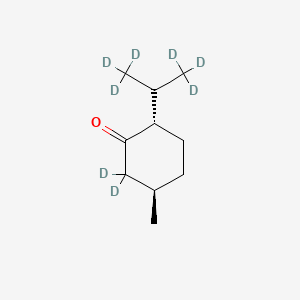
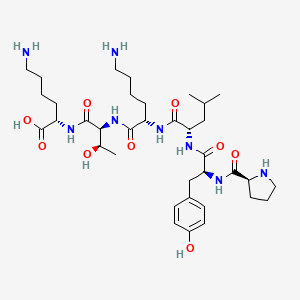
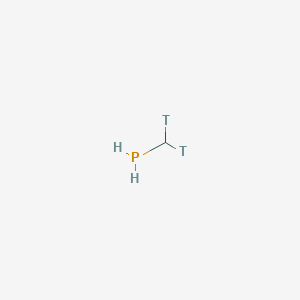
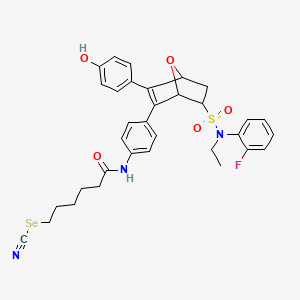
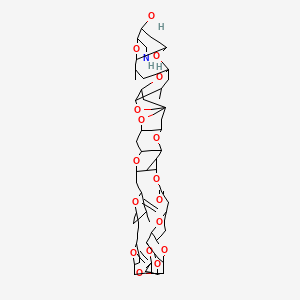
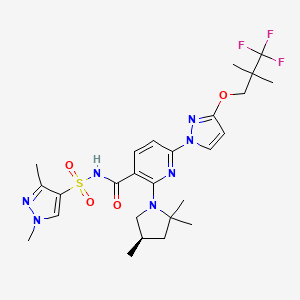
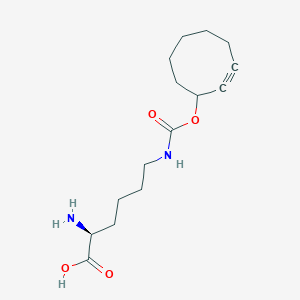
![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate](/img/structure/B12381808.png)
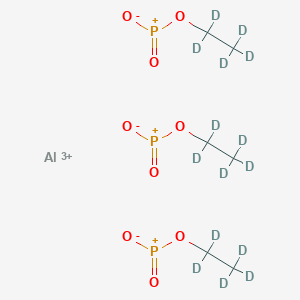


![(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B12381828.png)
